molecular formula C17H26BrN3O4S B3821587 Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide

Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide

Cat. No.: B3821587
M. Wt: 448.4 g/mol
InChI Key: JSIFGGNWJZXMEW-UHFFFAOYSA-M
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Description

Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide is a complex organic compound with a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the ethyl, methyl, and sulfamoylbutyl groups through a series of substitution reactions. The final step involves the quaternization of the benzimidazole nitrogen with ethyl bromide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole nitrogen or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methylimidazolium ethyl sulfate
  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium methanesulfonate

Uniqueness

Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N3O4S.BrH/c1-4-19-13(3)20(10-6-7-11-25(18,22)23)16-12-14(8-9-15(16)19)17(21)24-5-2;/h8-9,12H,4-7,10-11H2,1-3H3,(H2,18,22,23);1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIFGGNWJZXMEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(N(C2=C1C=CC(=C2)C(=O)OCC)CCCCS(=O)(=O)N)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide
Reactant of Route 2
Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide
Reactant of Route 3
Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide
Reactant of Route 4
Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide
Reactant of Route 5
Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide
Reactant of Route 6
Ethyl 1-ethyl-2-methyl-3-(4-sulfamoylbutyl)benzimidazol-1-ium-5-carboxylate;bromide

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